molecular formula C6H12ClNO B1279538 2-Aminocyclohexanone hydrochloride CAS No. 6946-05-0

2-Aminocyclohexanone hydrochloride

Cat. No. B1279538
CAS RN: 6946-05-0
M. Wt: 149.62 g/mol
InChI Key: HGHZKLDCXNJLJK-UHFFFAOYSA-N
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Description

2-Aminocyclohexanone hydrochloride is a chemical compound that has been studied for its potential applications in various fields of chemistry. It is derived from 2-aminocyclohexanone, which is an intermediate in organic synthesis and can be used to produce a variety of derivatives with different chemical properties and applications.

Synthesis Analysis

The synthesis of 2-aminocyclohexanone derivatives has been described as a process that involves the resolution of racemic mixtures using mandelic acid to achieve high enantiomeric excesses of the desired products . Another method involves the base-promoted rearrangement of N,N-Dichlorocyclohexylamine to 2-aminocyclohexanone, followed by treatment with hydrochloric acid to yield the hydrochloride salt . This method also allows for the incorporation of carbon-14 labels, which can be useful in tracer studies to understand the reaction mechanisms .

Molecular Structure Analysis

The molecular structure of 2-aminocyclohexanone hydrochloride and its derivatives can be complex, with the possibility of cis and trans isomers. These isomers can be synthesized and used in different applications, such as ligands in asymmetric catalysis, which can lead to products with high enantiomeric excess . The stereochemistry of related compounds, such as 1-amino-2-hydroxycyclohexanecarboxylic acids, has been established using NMR methods and X-ray analyses .

Chemical Reactions Analysis

2-Aminocyclohexanone hydrochloride can undergo various chemical reactions. For instance, it can be used in the synthesis of polyamides and polyimides by reacting with different anhydrides and dichlorides . It can also be involved in deaminative diazotization reactions to yield cyclopentanecarboxylic acid and other minor products . Additionally, the compound has been used to prepare antidotes for anticholinesterase poisoning by converting it to aminoethyl phenylcyclopentanecarboxylate hydrochlorides .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-aminocyclohexanone hydrochloride and its derivatives are influenced by their molecular structure. The resolution of racemic mixtures can yield enantiomers with high purity and enantiomeric excess, which is crucial for their application in asymmetric catalysis . The stability and reactivity of these compounds can be tailored by synthesizing different derivatives, which can lead to materials with specific properties, such as heat-curable polyamides and polyimides with high thermal stability . The ability to synthesize both cis and trans isomers adds to the versatility of these compounds in chemical synthesis and their potential use in medicinal chemistry .

Scientific Research Applications

1. Chemical Synthesis and Rearrangements

2-Aminocyclohexanone hydrochloride plays a significant role in chemical synthesis and molecular rearrangements. A study by Nakai, Furukawa, and Ōae (1969) demonstrated its use in the base-promoted rearrangement of N,N-Dichlorocyclohexylamine to 2-Aminocyclohexanone. They also explored its application in deaminative diazotization processes, leading to the production of cyclopentanecarboxylic acid and other minor products (Nakai, Furukawa, & Ōae, 1969).

2. Synthesis of Tetrahydrocarbazoles

Sheng, Shen, Chen, and Hu (2009) developed a method for synthesizing 1-oxo-1,2,3,4-tetrahydrocarbazoles by reacting 2-aminocyclohexanone hydrochlorides with various phenylhydrazine hydrochlorides. This process, known as the Fischer indole synthesis, is advantageous for its simplicity and the accessibility of starting materials (Sheng, Shen, Chen, & Hu, 2009).

3. Beckmann Fission Reaction

A novel Beckmann fission reaction of 2-aminocyclohexanone oxime was explored by Sato, Imamura, and Kitano (1984). They found that treating 2-aminocyclohexanone oxime with certain reagents leads to the formation of 2-(4-cyanobutyl)-4,5,6,7-tetrahydrobenzimidazole, highlighting a unique application of 2-aminocyclohexanone hydrochloride in organic chemistry (Sato, Imamura, & Kitano, 1984).

4. Kinetic Studies

Koshy and Mitchner (1964) conducted kinetic studies on the hydrolysis of a Mannich base compound related to 2-aminocyclohexanone hydrochloride. Their research provided insights into the stability and reaction kinetics of compounds related to 2-aminocyclohexanone hydrochloride (Koshy & Mitchner, 1964).

5. Synthesis of Cyclohexanone Derivatives

Johnston, Mccaleb, and Montgomery (1975) investigated the synthesis of N-(2-chloroethyl)-N'-(cis-4-hydroxycylohexyl)-N-nitrosourea, a significant metabolite of N-(2-chloroethyl)-N'-cyclohexyl-N-nitrosourea, using a precursor related to 2-aminocyclohexanone hydrochloride. This research contributes to understanding the metabolic pathways and synthetic routes of important medicinal compounds (Johnston, Mccaleb, & Montgomery, 1975).

Safety And Hazards

2-Aminocyclohexanone hydrochloride is classified as a skin irritant and can cause specific target organ toxicity upon single exposure . It should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .

properties

IUPAC Name

2-aminocyclohexan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c7-5-3-1-2-4-6(5)8;/h5H,1-4,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHZKLDCXNJLJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00460786
Record name 2-aminocyclohexanone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00460786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminocyclohexanone hydrochloride

CAS RN

6946-05-0
Record name 6946-05-0
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-aminocyclohexanone hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-aminocyclohexan-1-one hydrochloride
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Synthesis routes and methods

Procedure details

Add 2-nitrocyclohexanone (7.0 g, 48.9 mmol), 5% platinum sulfided on carbon (500 mg), ethanol (120 mL) and concentrated hydrochloric acid (6 mL) to a pressure vessel under a nitrogen atmosphere. Pressurize the vessel to 50 psi with hydrogen and stir the mixture for 3 h. Filter the mixture through Celite® and wash with ethanol followed by DCM under a nitrogen atmosphere. Concentrate the filtrate in vacuo. Slurry the residue in acetone (50 mL) and filter. Collect the solid to obtain the desired intermediate (2.2 g, 40%).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
M Nakai, N Furukawa, S Oae - Bulletin of the Chemical Society of …, 1969 - journal.csj.jp
… isolated; the solution was used directly for the preparation of 2-aminocyclohexanone hydrochloride-x- … 2-Aminocyclohexanone hydrochloridex-14C (1.60 g) was dissolved in 9 ml of 6 N …
Number of citations: 3 www.journal.csj.jp
HE Smith, AA Hicks - The Journal of Organic Chemistry, 1971 - ACS Publications
A number of-oximino ketones, some with a steroidal carbon skeleton, were prepared. On the basis of their uv (isotropic absorption) spectra, they are assigned the anti oximino …
Number of citations: 49 pubs.acs.org
R Sheng, L Shen, YQ Chen, YZ Hu - Synthetic Communications®, 2009 - Taylor & Francis
… When an equimolar mixture of 2-aminocyclohexanone hydrochloride 1a and phenylhydrazine hydrochloride 2a was refluxed in glacial acetic acid, two products, 1-oxo-1,2,3,4-…
Number of citations: 20 www.tandfonline.com
G deStevens - The Journal of Organic Chemistry, 1958 - ACS Publications
I IIH IV this program, it appeared that a modification of the hetero atoms inthis type of molecule would shed some light on the cause or causes of this pharmacological effect. …
Number of citations: 17 pubs.acs.org
N Mamoru, F Naomichi, O Shigeru - Bulletin of the Chemical Society of …, 1969 - cir.nii.ac.jp
… N,N-Dichlorocyclohexylamine-1- 14 C has been treated with sodium methoxide in methanol and then with hydrochloric acid to yield 14 C-labeled 2-aminocyclohexanone hydrochloride. …
Number of citations: 0 cir.nii.ac.jp
G deStevens, A Halamandaris - Journal of the American Chemical …, 1957 - ACS Publications
… Five grams (0.03 mole) of 2-aminocyclohexanone hydrochloride and 2.7 g. (0.03 mole) of potassium isocyanate dissolved in 25 ml. of water were …
Number of citations: 29 pubs.acs.org
OE Edwards, M Lesage - Canadian Journal of Chemistry, 1963 - cdnsciencepub.com
… Preparation of 2-arninocyclohexa~~oi~e by stannous chloride reduction of 2-oximinocyclohexanone gave a 35y0 yield of 2-aminocyclohexanone hydrochloride (2). The 2-aminoG,G-din…
Number of citations: 36 cdnsciencepub.com
JP Ferris, RW Trimmer - The Journal of Organic Chemistry, 1976 - ACS Publications
… To 9.2 g (0.057 mol) of the 2-aminocyclohexanone hydrochloride in 30 ml of 97-100% formic acid under a … To 500 mg (0.00309 mol) of 2-aminocyclohexanone hydrochloride were …
Number of citations: 50 pubs.acs.org
YZ Hu, YQ Chen - Synlett, 2005 - thieme-connect.com
… At the first attempt, an equimolar mixture of 2-aminocyclohexanone hydrochloride 2a and 4-chlorophenylhydrazine hydrochloride 3e in glacial HOAc was refluxed for 3 h. This yielded a …
Number of citations: 14 www.thieme-connect.com
J Chen, J Lou, T Liu, R Wu, X Dong… - … der Pharmazie: An …, 2009 - Wiley Online Library
… Compound 1,2,3,4-tetrahydrocarbazole-1-one 3 was prepared by the reaction of 2-aminocyclohexanone hydrochloride 1 with phenylhydrazine hydrochloride 2 according to the …
Number of citations: 43 onlinelibrary.wiley.com

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